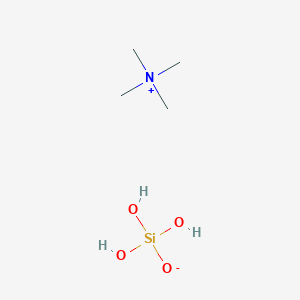

Tetramethylammonium siloxanolate, 95%

Description

The exact mass of the compound Tetramethylammonium siloxanolate, 95% is 169.07703449 g/mol and the complexity rating of the compound is 44.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethylammonium siloxanolate, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethylammonium siloxanolate, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetramethylazanium;trihydroxy(oxido)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H3O4Si/c2*1-5(2,3)4/h1-4H3;1-3H/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLQSUUXDIHBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O[Si](O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H15NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Polymer Chemistry and Materials Science

The importance of tetramethylammonium (B1211777) siloxanolate stems from its dual functionality. In polymer chemistry, it is extensively used as a catalyst for the ring-opening polymerization (ROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), to produce high-molecular-weight polysiloxanes or silicone polymers. smolecule.comgelest.comresearchgate.net The bulky tetramethylammonium cation provides steric hindrance that minimizes unwanted side reactions, thereby enhancing reaction rates and yields. smolecule.comsmolecule.com This catalytic efficiency is crucial for manufacturing a wide array of silicone-based products, including elastomers, resins, coatings, and sealants. smolecule.comguidechem.com

In materials science, the compound serves as a valuable precursor for the synthesis and modification of silica-based materials. It facilitates the creation of materials with tailored properties, such as mesoporous silica (B1680970), which is used in adsorption, catalysis, and drug delivery applications. smolecule.com Through controlled hydrolytic condensation reactions, tetramethylammonium siloxanolate is used to fabricate silica nanostructures, gels, and xerogels. smolecule.comsmolecule.com Its role extends to the electronics industry for preparing thin dielectric films and coatings, and in nanotechnology for the synthesis of silica nanoparticles for advanced composites and coatings.

Historical Development and Evolution of Research Trajectories

The study of tetramethylammonium (B1211777) siloxanolate is intrinsically linked to the broader history of siloxane polymerization and quaternary ammonium (B1175870) compounds. Early research into siloxane polymerization identified the catalytic potential of strong bases, including quaternary ammonium hydroxides and their derivatives. gelest.com

The evolution of the synthesis of tetramethylammonium siloxanolate can be traced through several key phases:

Precursor Refinement (1990–2005): Initial synthesis methods often involved the reaction of tetramethylammonium hydroxide (B78521) with cyclic siloxanes. smolecule.com Some early routes for producing the tetramethylammonium hydroxide precursor utilized silver suboxide, which could introduce metallic impurities into the final product. smolecule.com

Solvent Optimization (2006–2015): Research during this period focused on improving purity and yield. Methanol (B129727) became the preferred solvent, with processes involving sequential filtration and crystallization steps achieving purities of up to 98.7%. smolecule.com

Stoichiometric Precision (2016–Present): Modern synthesis protocols emphasize precise stoichiometric control. For instance, reacting tetramethylammonium bromide with potassium hydroxide in methanol at a strict 1:2 molar ratio can achieve yields of 99.2%. smolecule.com A contemporary method involves weathering tetramethylammonium hydroxide pentahydrate and then reacting it with octamethylcyclotetrasiloxane (B44751). google.com

Early investigations focused on the catalytic activity of various bases for siloxane polymerization, noting that tetramethylammonium siloxanolates exhibit activities comparable to highly effective cesium-based catalysts. gelest.com A significant advantage identified early on is that tetramethylammonium-based catalysts decompose at temperatures above 130°C into fugitive products like trimethylamine (B31210) and methanol, potentially eliminating the need for catalyst neutralization and removal steps after polymerization. gelest.com

Scope and Research Focus of Tetramethylammonium Siloxanolate Investigations

Precursor Chemistry and Synthetic Pathways

The formation of the tetramethylammonium siloxanolate ion is accomplished through several distinct synthetic routes, each starting with specific precursors and reaction conditions.

A primary method for synthesizing tetramethylammonium siloxanolate involves the acid-base reaction between tetramethylammonium hydroxide (B78521) (TMAH) and a silanol-containing compound. researchgate.net The hydroxyl group on the silicon atom is acidic enough to react with the strong base, TMAH, to form the siloxanolate salt and water.

One specific example involves the reaction of tetramethylammonium hydroxide pentahydrate with a functionalized disiloxane. researchgate.net Another general approach is the reaction of an aqueous solution of TMAH with precipitated silicic acid, which contains Si-OH groups. In this latter process, a 10% aqueous TMAH solution is stirred with silicic acid, first at room temperature and then at a moderately elevated temperature to drive the reaction to completion, followed by crystallization.

Table 1: Synthesis via Tetramethylammonium Hydroxide and Silanol (B1196071) Compounds

| TMAH Precursor | Silanol Precursor | Solvent/Medium | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Tetramethylammonium hydroxide pentahydrate | 1,3-Bis(3-aminopropyl)-tetramethyldisiloxane | THF | 80 °C | 2 hours | researchgate.net |

| 10% aqueous tetramethylammonium hydroxide | Precipitated silicic acid | Water | 25 °C then 50 °C | 16 hours then 8 hours |

A widely utilized industrial method for generating tetramethylammonium siloxanolate is through the direct reaction of tetramethylammonium hydroxide with cyclic siloxanes, most commonly octamethylcyclotetrasiloxane (B44751) (D₄). google.com In this pathway, TMAH acts as a ring-opening polymerization catalyst, and the siloxanolate is the active catalytic species formed in situ. researchgate.netresearchgate.net

The process typically involves heating TMAH, often in its pentahydrate form, with D₄. google.com The hydroxide ion attacks the silicon atom in the cyclic siloxane, cleaving a silicon-oxygen bond and forming a linear siloxane chain with a siloxanolate end-group. This method is fundamental to the production of various silicone polymers where the catalyst is generated directly within the reaction mixture. researchgate.net A key step in preparing a high-activity catalyst via this route is the removal of water, which can be achieved by heating under vacuum. google.com

The choice of solvent is critical in the synthesis of tetramethylammonium siloxanolate as it affects reactant solubility, reaction rate, and the stability of the product. Various organic solvents are employed to facilitate a homogeneous reaction environment.

In the reaction involving functionalized disiloxanes, tetrahydrofuran (B95107) (THF) is used as the solvent. researchgate.net For many applications, TMAH is available as a solution in methanol (B129727), which can then be used in subsequent reactions. wikipedia.orgtaylorandfrancis.com Other solvents such as toluene (B28343) and acetonitrile (B52724) have also been utilized in reaction systems involving TMAH and organosilicon compounds. taylorandfrancis.comnih.gov The solvent can also play a role in purification; for instance, the synthesized catalyst can be washed with THF to remove impurities. researchgate.net

Table 2: Solvents Used in Tetramethylammonium Siloxanolate Synthesis

| Solvent | Synthetic Context | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Reaction of TMAH with aminopropyl-functionalized disiloxane; washing of final product. | researchgate.net |

| Methanol | Common solvent for commercial TMAH solutions used as precursors. | wikipedia.orgtaylorandfrancis.com |

| Water | Medium for reaction between TMAH and silicic acid. | |

| Toluene | Reaction solvent for TMAH with silane (B1218182) compounds. | taylorandfrancis.comnih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving a high yield and purity of tetramethylammonium siloxanolate is contingent upon the careful control of several reaction parameters. Optimization is crucial for maximizing the catalytic activity of the final product.

Research into the synthesis of related silicone copolymers using TMAH as a catalyst highlights that temperature is a paramount factor. nih.gov In one study, the optimal synthesis temperature was determined to be 90 °C, with yields decreasing at higher temperatures due to side reactions or precursor volatilization. nih.gov Another preparation method specifies heating at 60-80 °C under vacuum to effectively remove water from the reaction of TMAH with D₄, which is critical for generating a highly active catalyst. google.com

The molar ratio of the reactants and the concentration of the TMAH catalyst are also key variables. There is typically an optimal catalyst concentration that maximizes the reaction rate; exceeding this concentration may not lead to further improvements. nih.govajpojournals.org The removal of water and free hydroxyl groups is a recurring theme in optimization, as their presence can diminish the catalytic activity of the siloxanolate. google.com Under optimized conditions, a test yield of 84.51% has been reported for a related silicone polymer synthesis, underscoring the effectiveness of fine-tuning reaction parameters. nih.gov

Table 3: Parameters for Optimization of Synthesis

| Parameter | Observation/Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | Optimal at 90 °C for a related copolymer synthesis. Temperatures >90 °C decreased yield. Dehydration step at 60-80 °C. | Affects reaction rate and can lead to side reactions or decomposition at higher temperatures. | google.comnih.gov |

| Reactant/Catalyst Concentration | An optimal molar ratio and catalyst amount exist. For a related synthesis, a 2:1 molar ratio and 0.09 g of TMAH were optimal. | Influences reaction stability and overall yield. | nih.gov |

| Removal of Water | Crucial for achieving high catalyst activity. Accomplished by heating under vacuum. | Increases the purity and catalytic effectiveness of the final product. | google.com |

Mechanistic Insights into Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes

The use of tetramethylammonium siloxanolate in the AROP of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), provides a pathway to high molecular weight polymers. researchgate.netnih.gov The mechanism is classified as a living polymerization, which, in the absence of impurities or termination agents, allows the polymer chains to remain active. wikipedia.org

The anionic ring-opening polymerization process begins with an initiation step where the catalyst provides the active species. gelest.com In this case, the tetramethylammonium siloxanolate salt dissociates to provide the siloxanolate anion. This anion initiates the polymerization by nucleophilically attacking a silicon atom in a cyclic siloxane monomer, such as D4. gelest.comsemanticscholar.org This attack opens the ring and incorporates the monomer into the chain, regenerating a siloxanolate anion at the new chain end.

The propagation step involves the sequential addition of monomer units to the growing polymer chain. gelest.com The active silanolate end-group of the polymer chain attacks another cyclosiloxane monomer, continuing the ring-opening process and extending the polymer backbone. researchgate.netgelest.com This process repeats, leading to the formation of high molecular weight polysiloxane chains. The reaction can be terminated by the introduction of a quenching agent that neutralizes the active anionic center. gelest.com

The key to the polymerization process is the siloxanolate anion (R-Si-O⁻), which acts as the propagating active species. researchgate.netgelest.com Its reactivity is influenced by the associated counter-ion, which in this case is the tetramethylammonium cation ((CH₃)₄N⁺). google.com The nature of the cation can affect the state of the active center, which can exist as a free ion, a solvent-separated ion pair, or a contact ion pair. semanticscholar.org The large, sterically hindered tetramethylammonium cation can influence the ion pair's dissociation and, consequently, the polymerization rate. smolecule.com

A defining characteristic of siloxane polymerization catalyzed by strong bases like tetramethylammonium siloxanolate is the occurrence of equilibration reactions. gelest.com The catalyst's siloxanolate anion is capable of cleaving not only the Si-O bonds in the cyclic monomers but also the Si-O-Si linkages within the linear polymer chains already formed. gelest.comscientificspectator.com This leads to a continuous redistribution of siloxane units, a process involving several concurrent reactions:

Ring-opening: Cyclic monomers are incorporated into linear chains.

Back-biting: The active end of a linear chain can attack a bond within its own chain, splitting off a smaller cyclic siloxane. researchgate.netresearchgate.net

Chain transfer: The active end of one polymer chain can attack a bond in another polymer chain, leading to changes in molecular weight distribution. researchgate.net

This series of reactions proceeds until a thermodynamic equilibrium is reached between the linear polymer chains and a series of cyclosiloxanes of various ring sizes (e.g., D4, D5, D6). gelest.comscientificspectator.com The final product is a mixture of high molecular weight polymer and about 10-20% cyclic oligomers. The position of this ring-chain equilibrium is a fundamental aspect of the system and is generally independent of the specific base catalyst used. gelest.com

Table 1: Factors Influencing Siloxane Polymerization Equilibrium

| Factor | Effect on Equilibrium | Research Finding | Citation |

| Catalyst Type | The final ring-chain equilibrium position is generally independent of whether an acid or base catalyst is used. | The equilibrium state is independent of the reaction mechanism, yielding similar polymer structures for both anionic and cationic routes. | gelest.comgelest.com |

| Temperature | In the bulk polymerization of D4, temperature changes reportedly do not significantly affect the final equilibrium number average molecular weight. | The equilibrium number average molecular weight of polymers from bulk D4 polymerization is not affected by temperature changes. | gelest.com |

| Dilution | The addition of a solvent can shift the equilibrium towards the formation of cyclic species. | As predicted by theory, a critical dilution point is reached where the formation of cyclics is favored. | gelest.com |

Transient Catalysis and Catalyst Deactivation Mechanisms

Tetramethylammonium siloxanolate is often referred to as a "transient" or "fugitive" catalyst. gelest.comgoogle.com This is a significant advantage in industrial applications because the catalyst can be removed from the final polymer through thermal decomposition, avoiding complex purification steps. gelest.comgoogle.com

A key feature of tetramethylammonium-based catalysts is their limited thermal stability. gelest.com Tetramethylammonium siloxanolate decomposes at temperatures above approximately 130°C. gelest.comchempedia.info The thermal decomposition process breaks the catalyst down into volatile, neutral compounds.

The primary decomposition products are typically:

Trimethylamine ((CH₃)₃N) gelest.com

Methanol (CH₃OH) gelest.com

Methoxysiloxanes gelest.com

The decomposition mechanism involves the breakdown of the tetramethylammonium cation. The resulting volatile by-products can be easily removed from the polymer melt by applying heat and a vacuum or by purging with an inert gas like nitrogen. gelest.comvt.edu This process effectively deactivates and removes the catalyst from the system. gelest.com

Table 2: Decomposition of Tetramethylammonium Catalysts

| Catalyst | Decomposition Temperature | Volatile By-products | Citation |

| Tetramethylammonium hydroxide | > 130°C | Trimethylamine, Methanol | gelest.com |

| Tetramethylammonium siloxanolate | > 130°C | Trimethylamine, Methoxysiloxanes | gelest.comchempedia.info |

The transient nature of tetramethylammonium siloxanolate has significant practical benefits for the synthesis of high-purity polysiloxanes. google.com In many polymerization systems, residual catalyst can adversely affect the final properties and long-term stability of the polymer. nih.gov Removal of traditional catalysts, such as potassium hydroxide, often requires neutralization with an acid, followed by filtration to remove the resulting salts. google.com These steps can be difficult and costly, especially with high-viscosity polymers. google.com

Because tetramethylammonium siloxanolate can be thermally decomposed into volatile products, the need for chemical neutralization and filtration is eliminated. gelest.com This "fugitive" characteristic simplifies the manufacturing process and is crucial for producing high-purity silicone fluids and elastomers. google.com The ability to completely remove the catalyst ensures the final polymer has enhanced thermal stability and is free from ionic impurities that could compromise its performance in sensitive applications like electronics or medical devices. google.comnih.gov

Catalytic Activity in Diverse Organic and Inorganic Transformations

Tetramethylammonium siloxanolate is a well-documented catalyst for condensation reactions, most notably in the ring-opening polymerization of cyclic siloxanes to produce linear polysiloxanes. gelest.comnih.gov This process is of significant industrial importance for the synthesis of silicone polymers. nih.gov

The catalytic cycle is initiated by the siloxanolate anion, which attacks a silicon atom in the cyclic siloxane monomer (e.g., octamethylcyclotetrasiloxane, D₄). This nucleophilic attack leads to the opening of the siloxane ring and the formation of a longer linear siloxane chain with a terminal silanolate active center. This new, longer siloxanolate can then attack another cyclic monomer, propagating the polymer chain.

The kinetics of this polymerization are influenced by several factors, including temperature, catalyst concentration, and the specific cyclic siloxane monomer used. gelest.com For instance, cyclotrisiloxanes polymerize faster than cyclotetrasiloxanes due to higher ring strain. gelest.com While detailed kinetic data for tetramethylammonium siloxanolate specifically is not extensively published in readily available literature, the general principles of anionic ring-opening polymerization kinetics apply. The rate of polymerization is typically first order with respect to both monomer and catalyst concentration.

One of the advantages of using tetramethylammonium siloxanolate as a catalyst is that it can be decomposed at temperatures above 130°C into volatile byproducts like trimethylamine and methanol or methoxy (B1213986) siloxanes. gelest.com This thermal decomposition allows for the removal of the catalyst from the final polymer without the need for a separate neutralization and filtration step. gelest.com

Table 1: Research Findings on Tetramethylammonium Siloxanolate in Condensation Polymerization

| Parameter | Observation | Source |

|---|---|---|

| Catalyst Activity | Exhibits high activity, comparable to cesium siloxanolates. | gelest.com |

| Reaction Type | Ring-opening polymerization of cyclic siloxanes. | gelest.comnih.gov |

| Mechanism | Anionic ring-opening polymerization initiated by the siloxanolate anion. | nih.gov |

| Decomposition | Decomposes above 130°C, yielding fugitive byproducts. | gelest.com |

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. As a basic catalyst, tetramethylammonium siloxanolate can, in principle, facilitate this reaction by deprotonating the α-carbon of a carbonyl compound to generate the required enolate nucleophile.

The general mechanism for a base-catalyzed aldol condensation proceeds as follows:

Enolate Formation: The base removes an acidic α-proton from a carbonyl compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of the carbonyl compound.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent or upon workup to yield the β-hydroxy carbonyl compound.

Dehydration (Condensation): If the reaction is heated, the β-hydroxy carbonyl compound can undergo elimination of a water molecule to form an α,β-unsaturated carbonyl compound.

Despite the theoretical potential for tetramethylammonium siloxanolate to catalyze aldol condensations, a thorough review of the scientific literature did not yield specific examples or detailed research findings on its application in this reaction. Therefore, no data tables for reaction conditions or yields can be presented.

The Michael addition is another important carbon-carbon bond-forming reaction where a nucleophile, known as a Michael donor (such as an enolate or another stabilized carbanion), adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This conjugate addition is a versatile method for the formation of 1,5-dicarbonyl compounds and other complex molecules.

A basic catalyst like tetramethylammonium siloxanolate could promote a Michael addition by generating the nucleophilic Michael donor through deprotonation of a suitable precursor (e.g., a compound with acidic α-hydrogens). The general mechanism involves:

Nucleophile Formation: The base deprotonates the Michael donor to create a stabilized carbanion.

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system.

Protonation: The resulting enolate intermediate is protonated to give the final addition product.

While tetramethylammonium siloxanolate's basicity makes it a plausible catalyst for Michael additions, specific applications and detailed research data for this transformation using this particular catalyst are not readily found in the scientific literature. Consequently, no data tables with specific examples can be provided.

Beyond the core reactions discussed, bases are employed as catalysts in a variety of other organic transformations. These include, but are not limited to, the Knoevenagel condensation and the Claisen-Schmidt condensation for the synthesis of chalcones.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetic esters) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound. banglajol.inforesearchgate.netresearchgate.net

Claisen-Schmidt Condensation: This is a specific type of aldol condensation between an aromatic aldehyde or ketone and an aliphatic aldehyde or ketone, leading to the formation of chalcones (α,β-unsaturated ketones). nih.govresearchgate.net

The catalytic role of the base in these reactions is to deprotonate the active methylene compound or the enolizable carbonyl compound to generate the necessary nucleophile. Given its basic nature, tetramethylammonium siloxanolate could theoretically catalyze these reactions. However, a comprehensive search of the scientific literature did not reveal any specific examples or research data detailing the use of tetramethylammonium siloxanolate as a catalyst for Knoevenagel or Claisen-Schmidt condensations. Therefore, data on reaction conditions and product yields for these reactions catalyzed by this specific compound cannot be presented.

Polymerization Architectures and Macromolecular Engineering Via Tetramethylammonium Siloxanolate Catalysis

Synthesis of High Molecular Weight Polydimethylsiloxanes (PDMS)

Tetramethylammonium (B1211777) siloxanolate is a highly effective catalyst for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), to produce high molecular weight polydimethylsiloxanes (PDMS). gelest.comsmolecule.com The catalyst is often generated in situ from the reaction of tetramethylammonium hydroxide (B78521) (TMAH) with the siloxane monomer. sci-hub.se Upon heating, the relatively insoluble TMAH reacts with the Si-O bonds in the cyclosiloxane to form the soluble tetramethylammonium siloxanolate, which then initiates the polymerization in a homogeneous medium. sci-hub.se

This catalytic system is capable of producing ultra-high molecular weight (UHMW) PDMS with weight-average molecular weights (Mw) exceeding 1,000,000 g/mol . sci-hub.se For instance, the bulk polymerization of D₄ using a TMAH catalyst has yielded PDMS-α,ω-diol with a Mw of 1,395,000 g/mol and a relatively narrow polydispersity index (PDI) of 1.49. sci-hub.se The use of a promoter, such as N,N-dimethylformamide (DMF), can further enhance the polymerization by complexing the tetramethylammonium cation, thereby increasing the reactivity of the siloxanolate anion. sci-hub.se

One of the key advantages of using tetramethylammonium-based catalysts is their "fugitive" nature. google.comvt.edu After polymerization, the tetramethylammonium siloxanolate can be decomposed by heating to temperatures above 130°C into volatile, inert products like trimethylamine (B31210) and methanol (B129727) or dimethyl ether. sci-hub.sevt.edu This thermal decomposition eliminates the need for subsequent catalyst neutralization and removal steps, which can be challenging, especially with highly viscous polymer products. google.comvt.edu This process results in a clean polymer free from catalyst residues that could affect its properties. sci-hub.se

The concentration of the tetramethylammonium siloxanolate catalyst has an inverse relationship with the degree of polymerization at low concentrations. gelest.com Research has demonstrated the synthesis of high molecular weight PDMS (up to >400,000 g/mol ) in high yields (>95%) with low catalyst loadings (0.1–0.2 mol %). nih.gov

Table 1: Synthesis of High Molecular Weight PDMS using Tetramethylammonium-based Catalysis

Functionalized Polysiloxane Synthesis

Telechelic Polymers and End-Group Control

Tetramethylammonium siloxanolate catalysis provides a robust platform for the synthesis of telechelic polymers, which are prepolymers with reactive functional groups at their chain ends. wikipedia.org These functional end-groups allow the polysiloxane to be used in subsequent reactions, such as chain extension or the formation of block copolymers. wikipedia.org

Control over the polymer's end-groups is achieved by introducing a specific end-capping agent during the polymerization process. vt.edu For instance, to create vinyl-terminated PDMS, a vinyl-functional end-capping reagent is added to the reaction. vt.edu The molar ratio of the cyclosiloxane monomer (like D₄) to the end-capping reagent is a critical parameter that dictates the final molecular weight of the polymer. vt.edu By precisely controlling this ratio, polysiloxane chains with a targeted number of repeat units can be synthesized. vt.edu

The synthesis of asymmetric linear polysiloxanes, which have different functional groups at each end (heterotelechelic), can also be accomplished. rsc.org This is achieved through the controlled/living ring-opening polymerization of cyclotrisiloxanes, where a functionalized initiator and a different functionalized chlorosilane end-capping agent are used in combination. rsc.org This precise control over the terminal structures is a hallmark of living polymerization techniques. rsc.orggelest.com

Copolymerization Strategies (e.g., fluoro-silicones)

Tetramethylammonium siloxanolate is an effective initiator for the anionic ring-opening copolymerization of different cyclosiloxane monomers to create functionalized copolymers. nih.gov A notable example is the synthesis of fluoro-silicones, which are valued for their unique properties like low-temperature resistance and resistance to oils and solvents. nih.govnih.gov

In the synthesis of fluorosilicone copolymers, tetramethylammonium silanolate (TMAS) can initiate the copolymerization of various siloxane monomers simultaneously. nih.govgrafiati.com For example, fluoro-methyl-vinyl-silicone (FVMQ) and fluoro-hydrido-methyl-silicone (FHMQ) have been successfully synthesized using TMAS as the initiator. nih.gov This process allows for the control of the chain length and the content of functional groups by adjusting the ratio of the different monomer components. nih.gov

The synthesis of high-molecular-weight poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) can be achieved through the copolymerization of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃F) and a vinyl-containing monomer like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (V₄) under alkaline conditions. nih.gov The reactivity differences between the monomers can be managed by adjusting the reaction conditions and addition sequence to control the incorporation of the vinyl groups. nih.gov Furthermore, tetramethylammonium siloxanolate has been used in the copolymerization of octamethylcyclotetrasiloxane (D₄) with octaphenylcyclotetrasiloxane (B1329330) (D₄"). vt.edu

Table 2: Copolymerization using Tetramethylammonium Siloxanolate

Control over Molecular Weight Distribution and Polymer Topology

The use of tetramethylammonium siloxanolate in the polymerization of cyclosiloxanes allows for significant control over the molecular weight distribution (MWD), often resulting in polymers with a narrow polydispersity index (PDI). sci-hub.se For example, the synthesis of ultra-high molecular weight PDMS using a tetramethylammonium hydroxide catalyst yielded a PDI of 1.49, indicating a relatively uniform chain length. sci-hub.se In living polymerization systems, which can be achieved with this type of catalyst, the PDI can approach unity (ideally a PDI of 1.0), signifying a very high degree of control over the polymer chain lengths. rsc.orggelest.com

Beyond linear chains, tetramethylammonium siloxanolate catalysis can be adapted to create polysiloxanes with more complex macromolecular architectures, or topologies. researchgate.net While the direct synthesis of complex topologies using tetramethylammonium siloxanolate is part of broader synthetic strategies, the principles of controlled polymerization it enables are fundamental. For instance, the synthesis of star-shaped and hyperbranched polysiloxanes can be achieved by reacting living polymer chains, initiated by catalysts like lithium silanolates, with a multifunctional core. researchgate.net The ability to create well-defined linear blocks with controlled molecular weight is a prerequisite for these more advanced structures.

The synthesis of ring polymers is another area of topological control. dtu.dk While specific methods like the Piers-Rubinsztajn reaction are highlighted for this purpose, the underlying principle of controlling intramolecular reactions is key. dtu.dkacs.org The controlled conditions offered by living anionic polymerizations are conducive to such synthetic goals.

Living Polymerization Characteristics and Controlled Synthesis

Tetramethylammonium siloxanolate and related strong base catalysts are instrumental in achieving living anionic ring-opening polymerization (AROP) of strained cyclosiloxanes, particularly cyclotrisiloxanes like hexamethylcyclotrisiloxane (B157284) (D₃). vt.edursc.orggelest.com A living polymerization is characterized by the absence of chain termination and chain transfer reactions, allowing polymer chains to grow at a constant rate until all the monomer is consumed. vt.edu

In such a system, the degree of polymerization increases linearly with monomer conversion. vt.edu The active propagating centers are the silanolate anions, which continue to attack and open the strained rings of the monomer molecules. vt.edu This process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (PDI ≈ 1.1 or lower). vt.edu

The living nature of the polymerization enables the synthesis of well-defined block copolymers. rsc.org This is achieved by the sequential addition of different monomers. For example, a diblock copolymer of PDMS and poly[methyl(vinyl)siloxane] (PMVS) can be synthesized by first polymerizing D₃ and then adding 1,3,5-trimethyl-1,3,5-trivinylcyclotrisiloxane (V₃) to the living polymer chains. rsc.org The ability to reinitiate polymerization from the living chain ends is a key characteristic of this controlled synthesis method. The conditions for living AROP, such as the use of a polar aprotic solvent, must be carefully managed to ensure that the propagation of the polymer chains is favored over side reactions like chain scrambling and back-biting. gelest.com

Table 3: Compounds Mentioned

Tetramethylammonium Siloxanolate in Advanced Material Science and Engineering

Design and Synthesis of Dynamic Covalent Networks

Dynamic covalent networks (DCNs) are cross-linked polymer systems containing reversible covalent bonds that can undergo exchange reactions in response to external stimuli like heat. Tetramethylammonium (B1211777) siloxanolate is instrumental in creating such networks within silicone materials. It acts as a highly effective initiator for the anionic ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄). bohrium.comresearchgate.net

The synthesis process involves the tetramethylammonium silanolate initiating the cleavage and polymerization of the cyclic monomers. This "living" polymerization method results in cross-linked polymer networks that retain active silanolate (Si-O⁻) end groups. bohrium.comresearchgate.net These anionic species are remarkably stable, not being neutralized by exposure to ambient air, water, or carbon dioxide. bohrium.comresearchgate.net The presence of these active sites throughout the polymer matrix is the key to the network's dynamic nature, allowing for continuous bond breaking and reformation. The cross-link density of these networks and the concentration of active chain ends can be precisely controlled by adjusting the ratio of monomers to the initiator. bohrium.comresearchgate.net

The active silanolate end-groups introduced by the tetramethylammonium siloxanolate catalyst enable a thermally activated process known as siloxane equilibration. bohrium.comresearchgate.net This reaction involves the nucleophilic attack of a silanolate anion on a siloxane bond (Si-O-Si), leading to its cleavage and the formation of a new siloxane bond and a new silanolate anion. This bond exchange mechanism allows the polymer network to rearrange its topology, which is the fundamental principle behind its self-healing capability. bohrium.comresearchgate.net

When a material containing these "living" anionic species is damaged, such as by being cut in two, bringing the fractured surfaces into contact and applying moderate heat allows the siloxane equilibration to bridge the gap. The polymer chains reform across the interface, restoring the material's original strength. Research has demonstrated that materials synthesized using a tetramethylammonium silanolate initiator can achieve complete mechanical healing. bohrium.comresearchgate.net In fracture toughness tests, the healed samples often fail in different locations from the original cut, indicating that the healed region is as strong as the bulk material. bohrium.com

Table 1: Components and Properties of a Self-Healing Siloxane Network

| Component | Function | Resulting Property |

| Tetramethylammonium siloxanolate | Initiator | Creates active silanolate (Si-O⁻) end groups. |

| Octamethylcyclotetrasiloxane (D₄) | Monomer | Forms the primary linear polydimethylsiloxane (B3030410) chains. |

| Bis(heptamethylcyclotetrasiloxanyl)ethane | Cross-linker | Creates a cross-linked, three-dimensional network. |

| Heat | Stimulus | Activates the siloxane equilibration mechanism. |

The same principle of dynamic siloxane equilibration that enables self-healing also imparts reprocessability and recyclability to silicone elastomers, which are traditionally thermosets. Thermosets have permanently cross-linked chains and cannot be melted and reshaped. However, by introducing a catalyst like tetramethylammonium siloxanolate or a related base that generates silanolate anions, the network's cross-links become dynamic. dokumen.pub

At elevated temperatures, the rapid exchange of siloxane bonds allows the material to flow like a viscous liquid under pressure, a characteristic feature of vitrimers. This enables the material to be reprocessed and molded into new shapes. Upon cooling, the bond exchange slows dramatically, and the material behaves as a classic thermoset elastomer again. This process can be repeated multiple times. Furthermore, related compounds like tetramethylammonium hydroxide (B78521) have been used to depolymerize high-temperature-vulcanized silicone rubber, breaking it down into its constituent cyclosiloxane monomers, which can then be recovered and used to synthesize new silicone materials.

Application in Liquid Crystalline Elastomers (LCEs)

Liquid Crystalline Elastomers (LCEs) are smart materials that can undergo large, reversible shape changes in response to stimuli like heat. The incorporation of dynamic covalent chemistry into LCEs has created a new class of materials known as exchangeable LCEs (xLCEs). Anionic catalysts, including derivatives like bis(tetramethylammonium) oligodimethylsiloxanediolate or tetramethylammonium siloxanolate (TMA-Si) itself, are used to catalyze siloxane bond exchange within the LCE network. acs.orgsmolecule.com This allows the LCE to be processed and programmed after the initial cross-linking, a significant advantage over traditional, irreversibly cross-linked LCEs. acs.orgsmolecule.com

In traditional LCEs, the liquid crystal director alignment, which dictates the direction of actuation, is set during polymerization and is permanent. In xLCEs containing a catalyst like tetramethylammonium siloxanolate, the network topology can be altered at high temperatures through siloxane bond exchange. acs.orgsmolecule.com This allows for plastic flow under stress, enabling both the programming of monodomain textures and the (re)molding of the material into desired permanent shapes. acs.org For example, multiple LCE pieces can be welded into a single, complex structure that exhibits sequential and reversible shape transformations in different sections of the sample. acs.org This post-synthesis processability opens up possibilities for creating more complex and functional soft robotic and actuator designs.

The dynamic properties of these xLCEs can be precisely tuned by controlling the siloxane exchange reaction. The rate of exchange, and therefore the material's properties, can be modulated by the choice and concentration of the catalyst. smolecule.com Research has shown that the nature and amount of the catalyst have a profound effect on the stress relaxation behavior and the elastic-to-plastic transition temperature of the LCE network. smolecule.com This transition temperature, often referred to as the vitrification temperature, is critical as it defines the point at which the material shifts from a solid-like elastomer to a malleable, plastic state. By tuning the catalyst, one can control the temperature window for processing and shape programming, tailoring the material for specific applications. smolecule.com

Table 2: Effect of Catalyst on LCE Network Dynamics

| Catalyst | Activation Energy (ΔG) for Exchange | Effect on Network |

| 1 wt% TBD (a strong base) | ~83 kJ/mol | Lower activation energy, faster stress relaxation, lower processing temperature. smolecule.com |

| 1% Triphenylphosphine (a nucleophile) | ~164 kJ/mol | Higher activation energy, slower stress relaxation, higher processing temperature. smolecule.com |

| Tetramethylammonium Siloxanolate (TMA-Si) | Catalyst-dependent | Enables plastic flow and remolding at elevated temperatures. acs.org |

Precursor Role in Inorganic Hybrid Materials Synthesis

Beyond its catalytic role, tetramethylammonium siloxanolate also functions as a precursor in the synthesis of inorganic-organic hybrid materials. smolecule.compsu.edu It is used in sol-gel processing to create materials such as mesoporous silicas and xerogels. smolecule.compsu.edu In these processes, the compound can undergo hydrolysis and condensation to form silicic acid, which then serves as a building block for the final silica-based structure. smolecule.com

A specific example involves the synthesis of poly(imide siloxane)/tantalum oxide (PIS/TaOx) hybrid films. In this multi-step process, tetramethylammonium siloxanolate is first used as a catalyst to synthesize an aminopropyl-terminated polydimethylsiloxane (APPS) oligomer. This organic oligomer is then incorporated into a polyimide matrix, and tantalum ethoxide is added. An in situ sol-gel reaction is initiated, resulting in a hybrid film where a tantalum oxide inorganic phase is finely dispersed within the poly(imide siloxane) polymer matrix. This demonstrates the compound's utility in creating the organic component of a complex hybrid material, which is then integrated with an inorganic network.

Formation of Silicic Acid and Silica (B1680970) Materials

Tetramethylammonium siloxanolate (TMAS) serves as a significant precursor in the synthesis of silicic acid and various silica-based materials. The process is initiated through the hydrolysis and condensation of the siloxanolate. smolecule.comsmolecule.com The compound undergoes hydrolysis to generate silicic acid, a versatile starting point for producing materials such as mesoporous silicas, gels, and xerogels. smolecule.comsmolecule.com

The mechanism involves a controlled hydrolytic condensation pathway. This begins with the formation of silanol (B1196071) intermediates, which then undergo condensation reactions to create siloxane bonds (Si-O-Si). smolecule.com This process allows for the fabrication of silica nanostructures with tailored properties. smolecule.com In aqueous solutions, tetramethylammonium silicate (B1173343), a related compound, is known to contain silicate anions like the cubic octamer (Si₈O₂₀⁸⁻). When the pH of the solution is lowered, these anions become protonated, which reduces their electrostatic repulsion and facilitates gelation, leading to the formation of a transparent silica gel. researchgate.net This gel can then be processed into different forms of silica materials.

| Precursor | Process | Intermediate | Final Products |

| Tetramethylammonium Siloxanolate | Hydrolysis & Condensation | Silicic Acid, Silanol | Mesoporous Silicas, Gels, Xerogels |

Integration into Zeolitic Imidazolate Frameworks (ZIFs) as Structure-Directing Agents

Tetramethylammonium siloxanolate is utilized as a highly effective structure-directing agent (SDA) in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs). smolecule.com The tetramethylammonium (TMA⁺) cation plays a crucial role in templating specific crystallographic arrangements during the formation of the framework. smolecule.com

The fundamental mechanism involves strong coordination interactions between the TMA⁺ cation and silicate oligomers in the initial stages of framework formation. smolecule.com This interaction helps to control the predominant species present in the solution by selectively binding to specific silicate structures. smolecule.comrsc.org Molecular dynamic simulations have shown that the TMA⁺ template is a key factor in the formation of different silicate species, which ultimately determines the final zeolite structure. rsc.org

Experimental research has demonstrated that the structure-directing properties of TMAS enable the controlled synthesis of various ZIF topologies. smolecule.com Specifically, it facilitates the formation of sodalite topology frameworks, which are characterized by six-membered ring apertures with pore sizes of approximately 3.4 angstroms. smolecule.com The ability of the TMA⁺ cation to stabilize specific silicate oligomers, such as the cubic octamer, is essential for directing the formation of these precise porous architectures. nih.govrsc.org

| Structure-Directing Agent | Framework Type | Directed Topology | Key Interaction |

| Tetramethylammonium (from TMAS) | Zeolitic Imidazolate Frameworks (ZIFs) | Sodalite | Coordination with silicate oligomers |

Sol-Gel Processing for Metal Oxide and Silicon Oxide Thin Films

Tetramethylammonium siloxanolate is employed in the sol-gel processing of both metal oxide and silicon oxide thin films. smolecule.com The sol-gel process is a versatile wet-chemical technique for fabricating solid materials, including thin films, from small molecules. wikipedia.org The process involves the transition of a colloidal solution (sol) into an integrated network (gel). wikipedia.org

In this context, TMAS acts as a precursor for the formation of silicon oxide (SiO₂). smolecule.com When used in a sol-gel formulation, TMAS contributes to the creation of the initial sol. For instance, aqueous tetramethylammonium silicate (a related solution) can be gelled by slowly and homogeneously decreasing the solution's pH, often through the hydrolysis of an added ester. researchgate.net This causes the silicate anions to protonate and condense, forming a gel. researchgate.net

This gel can then be applied to a substrate, typically through spin-coating, to create a thin film. researchgate.net Subsequent drying and heat treatment (annealing) processes remove the liquid phase and densify the material, resulting in a solid thin film of silicon oxide or a composite metal oxide. wikipedia.orgpremc.org The use of TMAS can influence the final morphology and properties of the film. smolecule.com This method is advantageous for producing thin films with uniform composition and for incorporating other elements or compounds into the silica matrix. wikipedia.org

Advanced Characterization and Analytical Techniques in Tetramethylammonium Siloxanolate Research

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for probing the molecular structure and functional groups of tetramethylammonium (B1211777) siloxanolate and the products derived from it. These methods provide real-time or static snapshots of the chemical transformations occurring during polymerization and other reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organosilicon compounds. Both ¹H and ²⁹Si NMR are utilized to provide detailed information about the molecular environment of the silicon and hydrogen atoms within the siloxanolate and resulting polysiloxanes.

In the synthesis of functionalized polysiloxanes, ¹H NMR is used to verify the addition of silane (B1218182) groups to double bonds by analyzing splitting patterns, integration values, and the number of peaks. The disappearance of signals corresponding to vinylic or allylic protons and the appearance of new signals confirm the progress of the reaction sciepub.com.

¹H NMR Analysis:

Reactants: The presence of specific peaks corresponding to the protons in the starting materials, such as the Si-H proton in dimethylchlorosilane, is monitored.

Products: The disappearance of these reactant peaks and the emergence of new signals corresponding to the formed product are tracked. For instance, the addition of a chlorosilyl group removes allylic and vinylic silane functionality, leading to the absence of their characteristic peaks in the product spectrum sciepub.com.

²⁹Si NMR Analysis:

This technique provides direct insight into the silicon environment, allowing researchers to distinguish between different types of siloxane units (e.g., M, D, T, Q units) in polysiloxanes.

It is particularly useful for quantifying the degree of condensation and branching in silicone polymers.

| Nucleus | Typical Application in Tetramethylammonium Siloxanolate Research | Information Gained |

| ¹H | Monitoring the disappearance of reactant signals (e.g., vinyl or Si-H protons) and the appearance of product signals. | Confirmation of reaction completion, structural elucidation of organic substituents. |

| ²⁹Si | Characterizing the silicon backbone of polysiloxanes. | Identification and quantification of different siloxane units (M, D, T, Q), degree of polymerization and branching. |

Fourier-Transform Infrared (FT-IR) spectroscopy is a versatile and rapid technique for monitoring chemical reactions involving tetramethylammonium siloxanolate by tracking changes in functional groups. It is particularly effective for in-line process monitoring of polysiloxane formation semanticscholar.orgmdpi.com.

The hydrosilylation process, for example, can be monitored by observing the disappearance of characteristic bands for Si-H (around 2100-2200 cm⁻¹) and C=C (around 1600 cm⁻¹) groups sciepub.comnih.gov. The formation of new Si-O-Si bonds in polysiloxanes can be observed by the appearance of a broad and strong absorption band in the 1000-1100 cm⁻¹ region.

Key FT-IR Vibrational Modes in Siloxane Chemistry:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analysis |

| Si-H | Stretching | 2100 - 2200 | Indicates the presence of unreacted silane precursors. sciepub.com |

| C=C | Stretching | ~1600 | Monitors the consumption of vinyl-functionalized monomers. sciepub.com |

| Si-O-Si | Asymmetric Stretching | 1000 - 1100 | Confirms the formation of the siloxane backbone. |

| Si-OH | Stretching | 3200 - 3700 (broad) | Indicates the presence of silanol (B1196071) groups, which are precursors to siloxane bonds. |

| Si-Cl | Stretching | ~470 | Evidence for the addition of a chlorosilyl group to a double bond. sciepub.com |

FT-IR spectroscopy has been successfully used to confirm the grafting of silicon compounds onto fiber surfaces, as indicated by the appearance of new bands corresponding to Si-O bonds researchgate.net. The technique is also invaluable for studying the hydrolysis and polymerization of silane precursors in the formation of polysiloxanes semanticscholar.org.

Chromatographic Methods for Compositional and Molecular Weight Analysis

Chromatographic techniques are essential for separating and quantifying the components of complex mixtures, which are often encountered in the synthesis and application of tetramethylammonium siloxanolate. These methods provide crucial information on the molecular weight distribution of polymers and the concentration of residual monomers and oligomers.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a cornerstone technique for characterizing the molecular weight and molecular weight distribution of polymers azom.comresearchgate.net. In the context of polysiloxanes synthesized using tetramethylammonium siloxanolate, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) researchgate.netshimadzu.com.

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or toluene (B28343), and passing it through a column packed with porous gel azom.comregulations.gov. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. The use of detectors like a refractive index (RI) detector allows for the quantification of the polymer at different elution times shimadzu.com. For a more thorough characterization, multi-detection GPC systems incorporating light scattering and viscometer detectors can be employed azom.com.

Typical GPC Parameters for Polysiloxane Analysis:

| Parameter | Description | Significance |

| Mn (Number-Average Molecular Weight) | The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like flexibility. researchgate.net |

| Mw (Weight-Average Molecular Weight) | Takes into account the molecular weight of a chain in determining the contribution to the molecular weight average. | Relates to properties such as strength. researchgate.net |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | A value close to 1 indicates a narrow distribution. |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of volatile and non-volatile components in a reaction mixture. In the context of tetramethylammonium siloxanolate-catalyzed reactions, these methods are crucial for monitoring the consumption of monomers and the formation of low molecular weight oligomers.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile cyclic siloxanes (e.g., D3, D4, D5), which can be present as impurities or byproducts in silicone products shimadzu.com. Headspace solid-phase microextraction coupled with GC-mass spectrometry (GC-MS) is a sensitive method for determining low levels of siloxanes in various matrices nih.gov. The presence of siloxanes from sources like inlet septa can be a source of contamination and must be considered during analysis chromatographyonline.com. A backflush GC system can be employed for the rapid analysis of low molecular weight cyclic siloxanes by preventing high-boiling point components from contaminating the column shimadzu.com.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of less volatile or thermally labile siloxane oligomers and polymers. Reverse-phase HPLC with an evaporative light scattering detector (ELSD) can be used to analyze a range of polydimethylsiloxane (B3030410) (PDMS) molecular weights .

Typical Chromatographic Conditions for Siloxane Analysis:

| Technique | Stationary Phase Example | Detector | Analytes |

| GC | DB-5MS, HP-1, HP-5MS doria.fi | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Volatile cyclic and linear siloxanes (D3, D4, D5, etc.) shimadzu.comdoria.fi |

| HPLC | C18 (Reverse-Phase) | Evaporative Light Scattering (ELSD), UV-Vis | Non-volatile siloxane oligomers and polymers. |

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ions esslabshop.com. In the context of tetramethylammonium siloxanolate, IC can be employed to determine the concentration of the tetramethylammonium cation and any anionic species present in the catalyst solution or reaction mixture.

The technique relies on an ion-exchange mechanism where sample ions are separated on a stationary phase with charged functional groups esslabshop.comnestgrp.com. A conductivity detector is commonly used for detection esslabshop.com. IC is also a valuable tool for the analysis of carboxylic acids and their derivatives, which may be relevant in certain formulations or as degradation products nih.gov.

Principles of Ion Chromatography:

| Component | Function |

| Eluent | A buffered aqueous solution that carries the sample through the column. |

| Separation Column | Contains a stationary phase with ion-exchange sites. For cation analysis, the stationary phase has a negative charge. esslabshop.com |

| Suppressor | Reduces the background conductivity of the eluent to enhance the signal of the analyte ions. |

| Detector | Typically a conductivity detector that measures the electrical conductivity of the eluent as the separated ions pass through. esslabshop.com |

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) has emerged as a powerful analytical tool for elucidating the complex reaction mechanisms involving tetramethylammonium siloxanolate. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly well-suited for studying the temporal evolution of silicate (B1173343) species during hydrolysis and condensation reactions in the presence of quaternary ammonium (B1175870) hydroxides like tetramethylammonium hydroxide (B78521) acs.orgnih.gov. The "soft" ionization nature of ESI allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of transient intermediates and providing insights into the stepwise processes of siloxane bond formation.

In mechanistic studies, ESI-MS can be used to monitor the consumption of reactants and the formation of various oligomeric silicate species in real-time acs.org. By analyzing the mass-to-charge ratio (m/z) of the ions detected, researchers can identify the composition of different siloxanolate anions and their adducts with the tetramethylammonium cation. This information is crucial for understanding how the tetramethylammonium cation influences the condensation pathway, potentially acting as a structure-directing agent in the formation of specific silicate structures.

Tandem mass spectrometry (MS/MS) further enhances the level of detail that can be obtained. By isolating a specific ion and inducing fragmentation, the characteristic fragmentation patterns can provide structural information about the precursor ion. In the context of tetramethylammonium siloxanolate, MS/MS studies can help to confirm the connectivity of atoms within an oligomeric species and to differentiate between isomers.

Detailed Research Findings:

While direct mass spectrometric studies specifically on "Tetramethylammonium siloxanolate, 95%" are not extensively documented in publicly available literature, the fragmentation behavior of its constituent parts—the tetramethylammonium cation and siloxane species—has been investigated.

Fragmentation of the Tetramethylammonium Cation: The tetramethylammonium ([N(CH₃)₄]⁺) cation is known to undergo degradation in the presence of nucleophiles, such as hydroxide ions, which are inherent to the siloxanolate system. Two primary degradation mechanisms have been proposed based on computational and experimental studies, including mass spectrometry acs.org:

Sₙ2 Attack: A hydroxide ion can directly attack one of the methyl groups, leading to the formation of methanol (B129727) and trimethylamine (B31210).

Ylide Formation: A proton can be abstracted from a methyl group to form a trimethylammonium methylide ylide and water. This ylide can then react with water to produce methanol and trimethylamine acs.org.

Mass spectrometry can be used to detect the products of these degradation pathways, providing evidence for the operative mechanism under specific conditions. For instance, the detection of ions corresponding to trimethylamine (m/z 59) would be indicative of tetramethylammonium cation degradation.

Fragmentation of Siloxanes: The fragmentation of polysiloxanes in mass spectrometry is characterized by cleavages of the Si-O backbone and the loss of methyl groups nih.gov. Common fragmentation pathways include the formation of cyclic siloxane fragments. For siloxanolates, fragmentation would likely involve the loss of water from the silanol groups and cleavage of Si-O-Si bonds. The resulting fragment ions would provide information about the size and structure of the silicate oligomers present in the sample.

By combining the knowledge of these individual fragmentation patterns, a hypothetical fragmentation scheme for a simple tetramethylammonium siloxanolate species, such as tetramethylammonium dimethylsiloxanolate, can be proposed. This would involve characteristic losses from both the cation and the anion.

Below is an interactive data table summarizing the likely key fragments that would be observed in the mass spectrum of a hypothetical tetramethylammonium siloxanolate species and their significance in mechanistic studies.

| Precursor Ion | Fragment Ion | m/z of Fragment | Proposed Fragmentation Pathway | Mechanistic Significance |

| [N(CH₃)₄]⁺[ (CH₃)₂SiO₂H]⁻ | [N(CH₃)₄]⁺ | 74.1 | Dissociation of the ion pair | Indicates the presence of the intact tetramethylammonium cation. |

| [N(CH₃)₄]⁺[ (CH₃)₂SiO₂H]⁻ | [(CH₃)₂SiO₂H]⁻ | 93.0 | Dissociation of the ion pair | Confirms the presence of the dimethylsiloxanolate anion. |

| [N(CH₃)₄]⁺ | N(CH₃)₃ | 59.1 | Loss of a methyl group (neutral loss of CH₄) or Hofmann elimination | Evidence for the degradation of the tetramethylammonium cation, which can influence the pH and reactivity of the system. |

| [(CH₃)₂SiO₂H]⁻ | [(CH₃)₂SiO-O]⁻ | 77.0 | Loss of H₂O | Indicates the presence of silanol groups and their potential to undergo condensation reactions. |

| Higher Oligomers | Cyclic Siloxanes | Variable | Intramolecular cyclization with loss of water or other small molecules | Provides insight into the mechanism of silicate polymerization and the formation of stable cyclic species. |

Table 1. Proposed Mass Spectrometric Fragments of a Tetramethylammonium Siloxanolate Species and Their Mechanistic Importance.

Theoretical and Computational Investigations of Tetramethylammonium Siloxanolate Chemistry

Quantum Chemical Approaches for Mechanistic Elucidation

Quantum chemical methods are instrumental in exploring the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a important tool for investigating the mechanisms of chemical reactions, including siloxane polymerization catalyzed by bases like tetramethylammonium (B1211777) siloxanolate. While specific DFT studies on tetramethylammonium siloxanolate are not extensively found in publicly available literature, the general mechanism of base-catalyzed polymerization of silanes is well-understood through computational modeling. nih.gov The process typically follows an SN2-Si (bimolecular nucleophilic substitution at silicon) mechanism. nih.gov

In this mechanism, the siloxanolate anion, the active catalytic species, acts as a nucleophile. The reaction pathway involves the attack of the deprotonated silanol (B1196071) group on the silicon atom of a siloxane chain or a cyclic monomer. nih.gov This attack leads to the formation of a pentacoordinate silicon intermediate or transition state. nih.gov The stability and geometry of this intermediate are critical in determining the reaction rate. Steric and inductive effects of the substituents on the silicon atom influence the ease of this nucleophilic attack and the stability of the transition state. nih.gov

For instance, in related systems, it has been shown that in an alkaline medium, deprotonated silanol groups attack the more acidic silanol groups, which leads to the formation of more branched and condensed clusters. nih.gov DFT calculations on model systems help in mapping the potential energy surface of these reactions, identifying the most favorable pathways.

The energy profile of a reaction, as calculated by methods like DFT, provides crucial information about its feasibility and kinetics. This profile maps the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

For the polymerization of siloxanes catalyzed by tetramethylammonium siloxanolate, the key steps in the energy profile would include:

Nucleophilic Attack: The initial attack of the siloxanolate anion on a silicon atom. This step involves overcoming an activation energy barrier to reach the transition state.

Transition State: A high-energy, transient species, typically a pentacoordinate silicon complex. The energy of this transition state is a key determinant of the reaction rate.

Intermediate Formation: In some cases, a stable or quasi-stable intermediate may be formed after the transition state.

Product Formation and Catalyst Regeneration: The cleavage of a siloxane bond in the substrate and the formation of a new, longer siloxane chain, along with the regeneration of a silanolate anion that can continue the catalytic cycle.

The following table illustrates a hypothetical energy profile for a single step in the base-catalyzed polymerization of a generic cyclosiloxane, based on general principles of such reactions.

| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | Siloxanolate Anion + Cyclosiloxane | 0 | Initial state of the catalyst and substrate before interaction. |

| Transition State 1 | [Siloxanolate---Cyclosiloxane]‡ | +15 to +25 | Pentacoordinate silicon transition state formed during the nucleophilic attack. The energy is an estimate. |

| Intermediate | Ring-Opened Siloxanolate | -5 to -10 | A linear siloxanolate anion formed after the cleavage of the cyclic siloxane ring. |

| Transition State 2 | [Intermediate---Water/Proton Source]‡ | Variable | Transition state for the protonation of the newly formed siloxanolate end. |

| Products | Longer Siloxane Chain + Regenerated Catalyst | Thermodynamically Favorable | The final elongated polymer chain and the regenerated siloxanolate catalyst. |

Note: The energy values are illustrative and would require specific DFT calculations for tetramethylammonium siloxanolate for accurate determination.

Molecular Dynamics Simulations of Compound Interactions

A study on the interaction of TMA cations with silica (B1680970) octamers (Si₈O₂₀⁸⁻), which serve as a model for silicate (B1173343) and siloxanolate structures in solution, revealed significant insights. nih.gov The key findings from these simulations include:

Cation Coordination: At concentrations where the silica octamers are experimentally observed to be stable, MD simulations showed that, on average, six TMA molecules surround each cubic silica octamer. nih.gov The TMA cations are coordinated in a way that each cation occupies a face of the cubic structure. nih.gov

Solvation Shell Disruption: The adsorption of TMA cations onto the silica surface leads to the displacement of water molecules that were associated with the siloxane oxygens. nih.gov This desolvation of the reactive sites can be a crucial factor in enhancing the catalytic activity, as it makes the siloxanolate oxygen more accessible for nucleophilic attack.

Hydrogen Bonding: The hydrogen-bond network between the silanol oxygens and surrounding water molecules remains intact during TMA adsorption. nih.gov This suggests that the TMA cations specifically interact with the less-hindered faces of the silicate structure.

Concentration Dependence: The adsorption of TMA cations was found to be dependent on the concentration. nih.gov At lower concentrations, where the silica octamers are not experimentally observed, no significant TMA adsorption occurred in the simulations. nih.gov This highlights the importance of the local concentration of the cation in stabilizing the silicate structures.

These findings suggest that the tetramethylammonium cation is not merely a spectator ion but plays an active role in stabilizing the silicate/siloxanolate species in solution, likely by shielding the negative charge and organizing the local solvent structure.

The following table summarizes the key interaction parameters derived from the molecular dynamics simulations of TMA with silica octamers.

| Parameter | Finding | Implication for Catalysis |

| Average Number of Coordinated TMA Cations | 6 per silica octamer at experimental concentrations. nih.gov | Stabilization of the negatively charged siloxanolate species, preventing aggregation and precipitation. |

| TMA Coordination Site | On the faces of the cubic silica octamer. nih.gov | Provides a charge-balancing shield around the reactive species. |

| Water Molecules at Siloxane Oxygens | Displaced upon TMA adsorption. nih.gov | Increases the nucleophilicity of the siloxanolate oxygen by removing the solvating water shell. |

| Hydrogen Bonds at Silanol Oxygens | Remain intact. nih.gov | Suggests specific and oriented interaction of the TMA cation with the silicate structure. |

| Concentration Effect | Adsorption is significant only at higher concentrations. nih.gov | The catalytic activity may be highly dependent on the local concentration of the tetramethylammonium siloxanolate. |

Computational Design of Catalyst-Substrate Systems

The computational design of catalyst-substrate systems aims to rationally improve catalysts by modifying their structure to enhance activity, selectivity, and stability. While specific examples of the computational redesign of tetramethylammonium siloxanolate are not prominent in the literature, the principles of catalyst design can be applied.

The goal of computationally designing a better catalyst based on tetramethylammonium siloxanolate would involve:

Modifying the Cation: The size, shape, and charge distribution of the cation can be altered to fine-tune its interaction with the siloxanolate anion and the substrate. For example, replacing the methyl groups on the nitrogen with other alkyl groups could change the solubility and the steric environment around the catalytic center.

Altering the Anion: While the siloxanolate anion is the active species, its structure can be part of a larger, more complex molecule. Computational studies could explore how incorporating the siloxanolate into different oligomeric or polymeric structures affects its reactivity.

Solvent Effects: The choice of solvent can have a significant impact on the catalytic activity. Computational models can be used to screen different solvents to find one that best stabilizes the transition state or facilitates the interaction between the catalyst and the substrate.

Computational modeling of polymerization catalysts often involves assessing how modifications to the catalyst structure affect the energy barriers of key reaction steps, such as initiation, propagation, and termination. researchgate.net For a system like tetramethylammonium siloxanolate, this would involve running DFT calculations on a series of modified catalyst structures to identify candidates with lower activation energies for the desired reaction pathway.

Comparative Studies with Other Catalytic Systems

Efficacy Comparison with Alkali Metal Siloxanolates (e.g., Potassium, Cesium)

Tetramethylammonium (B1211777) siloxanolate demonstrates high catalytic activity in the ring-opening polymerization (ROP) of cyclosiloxanes, with an efficacy that is comparable to, and in some cases superior to, traditional alkali metal siloxanolate catalysts. The catalytic activity of alkali metal hydroxides and siloxanolates generally follows the order of decreasing cationic radius: Cesium (Cs) > Rubidium (Rb) > Potassium (K) > Sodium (Na). gelest.com Research indicates that tetramethylammonium siloxanolates possess catalytic activities that are close to those of the highly active cesium siloxanolates. gelest.commdpi.com

A significant advantage of tetramethylammonium siloxanolate is its enhanced effectiveness compared to the more commonly used potassium-based catalysts, particularly in specialized polymerizations. chempedia.infogoogle.com For instance, in the synthesis of aminopropyl-terminated polysiloxane oligomers, which involves the copolymerization of octamethylcyclotetrasiloxane (B44751) (D₄) and 1,3-bis(3-aminopropyl)tetramethyldisiloxane, notable differences in catalytic efficiency are observed. chempedia.info The potassium siloxanolate catalyst requires significantly longer reaction times or higher concentrations to achieve the desired incorporation of the aminopropyl functional group. chempedia.info In contrast, tetramethylammonium siloxanolate is far more efficient in facilitating the reaction. chempedia.infovt.edu This heightened efficiency is attributed to the fact that quaternary ammonium (B1175870) bases are generally stronger bases than their sodium and potassium counterparts. google.com

The following table provides a comparative overview of the reaction times required to reach equilibrium for different catalysts in the synthesis of aminopropyl-functionalized oligomers.

Data sourced from studies on the synthesis of aminopropyl-terminated polysiloxane oligomers. chempedia.info

Distinction from Other Quaternary Ammonium and Phosphonium (B103445) Catalysts

While tetramethylammonium siloxanolate is part of the broader class of quaternary onium salt catalysts, it exhibits distinct characteristics when compared to other quaternary ammonium and phosphonium-based systems. chempedia.infotaylorandfrancis.com A key feature of catalysts like tetramethylammonium siloxanolate and its phosphonium analogs is their thermal lability. mdpi.comsilicone-polymers.com Above 130°C, these catalysts decompose into fugitive products, such as trimethylamine (B31210) and methanol (B129727), which eliminates the need for subsequent catalyst neutralization and removal steps that are often required with non-volatile catalysts like alkali metal siloxanolates. gelest.comsilicone-polymers.com

In direct comparison with its phosphonium counterpart, tetrabutylphosphonium (B1682233) siloxanolate, differences in reactivity have been noted. chempedia.info In the synthesis of aminopropyl-terminated polysiloxanes, the tetramethylammonium catalyst incorporates the aminopropyldisiloxane at a slightly slower rate than the tetrabutylphosphonium catalyst. chempedia.info Generally, quaternary phosphonium salts are recognized for having greater thermal stability than quaternary ammonium salts, though they can be less stable under alkaline conditions. taylorandfrancis.com

The table below summarizes some general distinctions between these catalyst types.

This table presents general comparative data. chempedia.infotaylorandfrancis.com

Acid-Catalyzed vs. Base-Catalyzed Polymerization Systems

The polymerization of cyclosiloxanes can be achieved through either acid-catalyzed or base-catalyzed systems, with tetramethylammonium siloxanolate being a prime example of a base catalyst. gelest.comgelest.com The two systems operate via different mechanisms and can lead to products with distinct characteristics. gelest.comresearchgate.net

Base-catalyzed polymerization, or anionic ring-opening polymerization (AROP), is initiated by strong bases like tetramethylammonium siloxanolate or potassium hydroxide (B78521). gelest.comgelest.com This process typically proceeds as an equilibrium polymerization, where the catalyst attacks both cyclic monomers and linear polymer chains, leading to a redistribution of siloxane bonds until a thermodynamic equilibrium of rings and chains is reached. gelest.com A key characteristic of base-catalyzed systems using a catalyst like tetramethylammonium hydroxide is the differential reactivity of reactants. For example, in an equilibration reaction between octamethylcyclotetrasiloxane (D₄) and hexamethyldisiloxane (B120664), the D₄ monomer reacts much faster than the linear disiloxane. gelest.com

Conversely, acid-catalyzed polymerization, or cationic ring-opening polymerization (CROP), employs strong protic acids such as sulfuric acid or trifluoromethanesulfonic acid. gelest.comnih.gov The mechanism involves the protonation of a siloxane oxygen atom, forming a silyloxonium ion intermediate that propagates the polymerization. gelest.comresearchgate.netacs.org Unlike the base-catalyzed system, acid-catalyzed reactions can exhibit different selectivity. In the same equilibration of D₄ and hexamethyldisiloxane, a sulfuric acid catalyst results in approximately equal reactivity for both the cyclic and linear species. gelest.com Furthermore, acid-catalyzed systems can sometimes lead to a random microstructure in copolymers, whereas base-catalyzed systems might yield a different, more selective microstructure depending on the specific monomers and conditions. researchgate.net While both methods are effective for cleaving the Si-O-Si bond, base-catalyzed AROP is more commonly used in commercial applications. gelest.comnih.gov

The following table contrasts the reactivity of D₄ and hexamethyldisiloxane under different catalytic conditions.

Data derived from viscosity vs. time studies for the equilibration of one mole of hexamethyldisiloxane and one mole of D₄. gelest.com